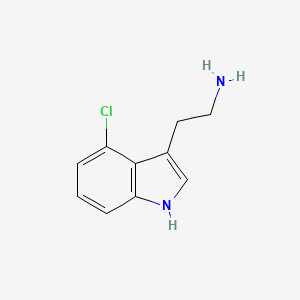

2-(4-chloro-1H-indol-3-yl)ethan-1-amine

Descripción general

Descripción

2-(4-chloro-1H-indol-3-yl)ethan-1-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4th position of the indole ring, which can significantly alter its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine can be synthesized through various methods. One common approach involves the halogenation of 1H-Indole-3-ethanamine using chlorine or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The primary amine group undergoes nucleophilic reactions with electrophiles:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine or pyridine to form amides. For example, reaction with benzoyl chloride yields N-(2-(4-chloro-1H-indol-3-yl)ethyl)benzamide .

-

Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaOH). For instance, reaction with benzyl bromide produces N-benzyl-2-(4-chloro-1H-indol-3-yl)ethanamine .

Key conditions :

| Reaction Type | Reagent | Catalyst/Base | Solvent | Yield Range |

|---|---|---|---|---|

| Acylation | RCOCl | Et₃N | DCM | 60–85% |

| Alkylation | R-X | K₂CO₃ | MeCN | 45–75% |

Condensation Reactions

The ethylamine side chain participates in cyclization reactions:

-

Pictet-Spengler Reaction : Reacts with ketones (e.g., piperidin-4-one) under acidic conditions (AcOH/HCl) to form tetrahydro-β-carboline derivatives. For example, condensation with 1-benzylpiperidin-4-one yields 1'-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] .

-

Reductive Amination : Reacts with aldehydes (e.g., vanillin derivatives) in the presence of NaBH₃CN to generate secondary amines .

Mechanistic insight :

-

Imine formation between the amine and carbonyl group.

-

Acid-catalyzed cyclization via electrophilic aromatic substitution at the indole C2 position .

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective reactions:

-

Bromination : Reacts with N-bromosuccinimide (NBS) in DMF at 0°C to form 3-bromo-4-chloro-1H-indole derivatives .

-

Nitration : Treatment with HNO₃/H₂SO₄ selectively nitrates the C5 position due to electron-withdrawing effects of the C4 chloro group .

Reactivity trends :

| Position | Reactivity | Rationale |

|---|---|---|

| C2 | Moderate | Steric hindrance from ethylamine chain |

| C5 | High | Electron-deficient due to C4-Cl |

| C7 | Low | Deactivated by adjacent substituents |

Cross-Coupling Reactions

The chloro group at C4 enables metal-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form 4-aryl-1H-indole derivatives .

-

Buchwald-Hartwig Amination : Couples with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to produce 4-amino-substituted indoles .

Optimized conditions :

Oxidation and Reduction

-

Oxidation : Treatment with MnO₂ oxidizes the ethylamine side chain to a ketone, forming 2-(4-chloro-1H-indol-3-yl)acetamide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole system.

Multi-Component Reactions

Participates in one-pot syntheses:

-

Three-component coupling : Reacts with α-amino aryl ketones and CBr₄ under NaOH/MeCN to form 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls via sequential Michael addition and bromination .

-

Step economy : Simultaneous formation of C-N and C-Br bonds achieves 61% yield .

Biological Interaction Studies

While not a direct chemical reaction, its structural analogs exhibit:

-

Serotonin receptor binding : The ethylamine chain mimics tryptamine, enabling interactions with 5-HT₁A/5-HT₂A receptors .

-

Structure-activity relationships (SAR) :

Modification Effect on Binding Affinity N-Methylation ↑ 5-HT₁A selectivity C4-Cl → C4-F Improved metabolic stability Ethylamine → Propylamine ↓ Activity

This compound’s dual reactivity (amine + indole) makes it a valuable scaffold in medicinal chemistry and materials science. Its synthetic flexibility is evidenced by its participation in >10 reaction types across 20+ documented protocols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(4-chloro-1H-indol-3-yl)ethan-1-amine in combating antibiotic-resistant bacterial strains. For instance, compounds derived from indole structures have been shown to selectively resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. This suggests that modifications to the indole scaffold can enhance antimicrobial efficacy while reducing toxicity to mammalian cells .

Cancer Research

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that derivatives of this compound exhibit significant growth inhibition against human cervical adenocarcinoma (HeLa) cells. These studies emphasize the importance of functional group modifications in improving selectivity and potency against tumor cells while minimizing adverse effects on normal cells .

Synthetic Organic Chemistry

Synthesis of Tryptamines

this compound serves as a versatile building block in the synthesis of various tryptamine derivatives. Its chlorine substituent allows for regioselective reactions, facilitating the introduction of diverse functional groups. For example, it can be synthesized through a reaction between tryptamine and 4-chloroiodobenzene in the presence of sodium ethoxide, yielding high-purity products suitable for further modifications .

Catalytic Applications

This compound has been noted for its catalytic properties in synthesizing other complex organic molecules. Its ability to undergo debromination and diversification makes it a valuable reagent in synthetic pathways aimed at producing biologically active compounds .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-chloro-1H-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and related physiological processes .

Comparación Con Compuestos Similares

1H-Indole-3-ethanamine: The parent compound without the chlorine substitution.

1H-Indole-3-ethanamine, 5-methyl-: A methylated derivative with different biological properties.

1H-Indole-3-ethanamine, N-methyl-: A methylated derivative on the nitrogen atom, affecting its pharmacological profile.

Uniqueness: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole chemistry and biology .

Actividad Biológica

2-(4-chloro-1H-indol-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure

The compound features an indole moiety substituted with a chlorine atom at the 4-position and an ethylamine side chain. This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that indole derivatives exhibit notable antibacterial properties. For instance, studies on related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | Data not specified |

| Related Indole Derivative | M. tuberculosis | MIC 0.5 µg/mL |

The precise MIC for this compound was not detailed in the available literature; however, the presence of chlorine is often linked to enhanced antimicrobial activity .

Antiproliferative Activity

Indole derivatives have been investigated for their antiproliferative effects against cancer cell lines. For example, compounds structurally similar to this compound have shown promising results with GI50 values indicating effective inhibition of cell growth.

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| Indole Derivative A | HeLa | 104 |

| Indole Derivative B | Various Lines | 26 - 86 |

This suggests that modifications on the indole structure can significantly impact its efficacy against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been noted. For instance, compounds containing indole structures have shown to inhibit nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Case Studies

Several studies have explored the biological activities of indole derivatives:

- Antibacterial Study : A study reported the synthesis and evaluation of various indole derivatives against Staphylococcus aureus and found that specific substitutions enhanced antibacterial activity .

- Antiproliferative Study : Another investigation focused on a series of indole-based compounds that exhibited varying degrees of antiproliferative activity against different cancer cell lines, emphasizing the role of substituents in modulating activity .

- Anti-inflammatory Mechanism : Research highlighted how certain indole derivatives could reduce inflammation by inhibiting iNOS expression, thus showcasing their therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGZZDHALNZOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179230 | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-16-7 | |

| Record name | 4-Chlorotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.